molecular formula C28H39NO3S2 B4312630 N-(1-adamantylsulfinyl)-N-(2-phenoxyethyl)adamantane-1-sulfinamide

N-(1-adamantylsulfinyl)-N-(2-phenoxyethyl)adamantane-1-sulfinamide

Cat. No.: B4312630
M. Wt: 501.7 g/mol
InChI Key: RCBFRPCKDOOZAA-UHFFFAOYSA-N
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Description

“N-(1-adamantylsulfinyl)-N-(2-phenoxyethyl)adamantane-1-sulfinamide” is a complex organic compound characterized by the presence of adamantane and phenoxyethyl groups. Compounds containing adamantane structures are known for their stability and unique three-dimensional frameworks, which make them interesting for various applications in chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-adamantylsulfinyl)-N-(2-phenoxyethyl)adamantane-1-sulfinamide” likely involves multiple steps, including the formation of adamantane derivatives and subsequent functionalization. Typical synthetic routes may include:

    Formation of Adamantane Derivatives: Starting from adamantane, various functional groups can be introduced through reactions such as halogenation, sulfonation, or nitration.

    Sulfinylation and Sulfinamide Formation: Introduction of sulfinyl and sulfinamide groups can be achieved through reactions with sulfinyl chlorides or sulfinamides under controlled conditions.

    Phenoxyethyl Group Introduction: The phenoxyethyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfinyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions could convert the sulfinyl group to a sulfide.

    Substitution: The phenoxyethyl group may participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Alkoxides, amines, thiols.

Major Products

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Sulfide derivatives.

    Substitution Products: Various functionalized adamantane derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Adamantane derivatives are often used as ligands or catalysts in various chemical reactions due to their stability and unique structure.

    Materials Science: The rigid framework of adamantane makes it useful in the design of novel materials with specific properties.

Biology and Medicine

    Drug Design: Compounds containing adamantane structures are explored for their potential as antiviral, antibacterial, and anticancer agents.

    Biological Probes: Used in the study of biological systems due to their stability and ability to interact with various biomolecules.

Industry

    Polymer Additives: Used to enhance the properties of polymers, such as thermal stability and mechanical strength.

    Coatings and Lubricants: The unique properties of adamantane derivatives make them suitable for use in high-performance coatings and lubricants.

Mechanism of Action

The mechanism of action of “N-(1-adamantylsulfinyl)-N-(2-phenoxyethyl)adamantane-1-sulfinamide” would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The adamantane structure may facilitate binding to hydrophobic pockets in proteins, while the sulfinyl and phenoxyethyl groups could participate in specific interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug containing an adamantane structure.

    Memantine: Used in the treatment of Alzheimer’s disease, also containing an adamantane core.

    Rimantadine: Another antiviral drug similar to amantadine.

Uniqueness

“N-(1-adamantylsulfinyl)-N-(2-phenoxyethyl)adamantane-1-sulfinamide” is unique due to the presence of both sulfinyl and phenoxyethyl groups, which may confer distinct chemical and biological properties compared to other adamantane derivatives

Properties

IUPAC Name

N-(1-adamantylsulfinyl)-N-(2-phenoxyethyl)adamantane-1-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39NO3S2/c30-33(27-14-20-8-21(15-27)10-22(9-20)16-27)29(6-7-32-26-4-2-1-3-5-26)34(31)28-17-23-11-24(18-28)13-25(12-23)19-28/h1-5,20-25H,6-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBFRPCKDOOZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)S(=O)N(CCOC4=CC=CC=C4)S(=O)C56CC7CC(C5)CC(C7)C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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